molecular formula C30H57NO B12663749 Ethylhexadecyldimethylammonium 2-tert-butylphenolate CAS No. 93981-91-0

Ethylhexadecyldimethylammonium 2-tert-butylphenolate

Cat. No.: B12663749
CAS No.: 93981-91-0
M. Wt: 447.8 g/mol
InChI Key: QDEUHIXAYJNYJY-UHFFFAOYSA-M
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Description

Ethylhexadecyldimethylammonium 2-tert-butylphenolate is a chemical compound with the molecular formula C30H57NO. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethylhexadecyldimethylammonium 2-tert-butylphenolate typically involves the reaction of 1-hexadecanaminium, N-ethyl-N,N-dimethyl-, with 2-(1,1-dimethylethyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethylhexadecyldimethylammonium 2-tert-butylphenolate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

Ethylhexadecyldimethylammonium 2-tert-butylphenolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethylhexadecyldimethylammonium 2-tert-butylphenolate involves its surfactant properties. The compound can disrupt cell membranes by interacting with lipid bilayers, leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications. The molecular targets include cell membrane lipids and proteins, which are disrupted by the compound’s amphiphilic nature .

Comparison with Similar Compounds

Uniqueness: Ethylhexadecyldimethylammonium 2-tert-butylphenolate is unique due to its specific combination of a long alkyl chain and a phenolate group, which imparts distinct surfactant properties and potential antimicrobial activity. Its structure allows for specific interactions with biological membranes, making it particularly effective in certain applications .

Properties

CAS No.

93981-91-0

Molecular Formula

C30H57NO

Molecular Weight

447.8 g/mol

IUPAC Name

2-tert-butylphenolate;ethyl-hexadecyl-dimethylazanium

InChI

InChI=1S/C20H44N.C10H14O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-10(2,3)8-6-4-5-7-9(8)11/h5-20H2,1-4H3;4-7,11H,1-3H3/q+1;/p-1

InChI Key

QDEUHIXAYJNYJY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(C)(C)C1=CC=CC=C1[O-]

Origin of Product

United States

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